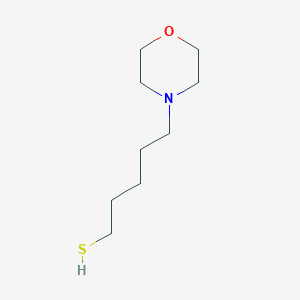
2-(4-Trifluoromethyl-benzyloxy)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Trifluoromethyl-benzyloxy)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyloxy moiety, which is further connected to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-benzyloxy)-ethanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethylene glycol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Trifluoromethyl-benzyloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-benzyloxy)acetaldehyde or 2-(4-Trifluoromethyl-benzyloxy)acetic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-benzyloxy)ethane.
Substitution: Formation of various substituted benzyloxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Trifluoromethyl-benzyloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Trifluoromethyl-benzyloxy)-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzylamine
- (Trifluoromethoxy)benzene
Uniqueness
2-(4-Trifluoromethyl-benzyloxy)-ethanol is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4,14H,5-7H2 |
Clave InChI |
YPUMSOBDUFUIAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)



